(Chloromethyl)trimethoxysilane

描述

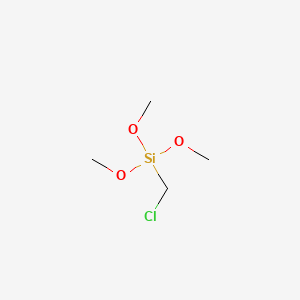

Structure

3D Structure

属性

IUPAC Name |

chloromethyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClO3Si/c1-6-9(4-5,7-2)8-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOSCXQHGOVVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCl)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207987 | |

| Record name | Silane, chloromethyl-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5926-26-1 | |

| Record name | (Chloromethyl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5926-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chloromethyl-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005926261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chloromethyl-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Chloromethyl)trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Chloromethyl Trimethoxysilane

Established Synthetic Routes and Reaction Conditions

The primary industrial production method for (Chloromethyl)trimethoxysilane is the esterification of chloromethyltrichlorosilane. Other general synthetic strategies in organosilane chemistry, such as specific chlorination/methylation reactions and hydrosilylation, are also considered, though their direct application to produce the target compound is less documented.

The most common and industrially significant method for synthesizing this compound is the direct esterification of chloromethyltrichlorosilane with anhydrous methanol (B129727). google.comnih.govgoogle.comgoogle.com In this reaction, the three chlorine atoms on the silicon are substituted by methoxy (B1213986) groups from the methanol.

After the initial reaction, the crude product is often neutralized to remove residual HCl. A neutralizing agent, such as triethylamine (B128534) or tri-n-butylamine, is added to bring the pH to a neutral range (7-8). google.comgoogle.com The resulting salt (e.g., triethylamine hydrochloride) is then filtered out. The final step involves rectification or distillation of the crude product to obtain purified this compound with a purity often exceeding 98%. google.comgoogle.com This method is known for its high efficiency, with reported yields reaching between 96% and 98%. nih.govgoogle.com

| Parameter | Condition/Value | Reference |

|---|---|---|

| Reactants | Chloromethyltrichlorosilane, Anhydrous Methanol | google.comnih.gov |

| Reaction Temperature | 80°C to 155°C | google.comnih.gov |

| Reaction Time | Several hours (e.g., 6.5h feed time + 1.5-3h reflux) | google.comnih.gov |

| Neutralizing Agent | Triethylamine, Tri-n-butylamine | google.comnih.govgoogle.com |

| Typical Yield | 96-98% | nih.govgoogle.com |

| Typical Purity | >98% | google.comgoogle.com |

The synthesis of chloromethyl-functionalized silanes can be approached through methods like the chlorination of methyl groups on a silicon atom or the insertion of a methylene (B1212753) group (from diazomethane) into a silicon-chlorine bond.

Free-radical chlorination of alkylsilanes is a known process for creating chloro-substituted organometallic compounds. However, this method can suffer from a lack of selectivity, potentially leading to multiple chlorinations and a mixture of unwanted side products. The direct chlorination of methyltrimethoxysilane (B3422404) to produce this compound is not a commonly cited method.

Alternatively, diazomethane (B1218177) can be used to introduce a chloromethyl group. The Nierenstein reaction, for example, involves the conversion of an acid chloride into a haloketone using diazomethane. wikipedia.org In organosilane chemistry, diazomethane has been used to prepare chloromethyl derivatives of silicon. acs.org This typically involves the reaction of diazomethane with a chlorosilane. However, specific literature detailing a high-yield synthesis of this compound using this approach is not prominent.

Hydrosilylation is a fundamental reaction in organosilicon chemistry for forming silicon-carbon bonds. The process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). nih.gov This reaction is typically catalyzed by transition metal complexes, most notably those containing platinum.

To synthesize this compound using this method, one would theoretically react a silane (B1218182) containing a Si-H bond, such as trimethoxysilane (B1233946) (HSi(OCH₃)₃), with a molecule containing both a double bond and a chloromethyl group. However, this specific application for producing this compound is not a standard route described in the literature. More commonly, hydrosilylation is used to produce related compounds like (3-chloropropyl)trichlorosilane from the reaction of allyl chloride and trichlorosilane. nih.govnih.govmagtech.com.cn

Catalysis in this compound Synthesis

Catalysis plays a critical, if sometimes indirect, role in the primary synthesis of this compound.

In the dominant esterification route for producing this compound, hydrochloric acid (HCl) is generated in stoichiometric amounts. google.com While not an intentionally added catalyst, this byproduct creates an acidic environment that can influence the reaction. The presence of HCl can catalyze undesirable side reactions, such as the cleavage of the newly formed Si-O-C (silicon-ether) bonds, which can reduce the final product yield. Therefore, the efficient removal of HCl from the reaction mixture, either by sparging with an inert gas or by subsequent neutralization, is a critical step in the manufacturing process to ensure high yields and product purity. google.com

Copper Catalyst Systems

In the broader context of trimethoxysilane synthesis, copper(I) chloride (CuCl) has been studied as a catalyst for the direct reaction of silicon with methanol. dntb.gov.ua This reaction, however, primarily yields trimethoxysilane (HSi(OCH3)3) and tetramethoxysilane (B109134), not the chloromethyl variant directly.

Palladium or Nickel Catalysts

Based on available scientific literature, palladium and nickel catalysts are not commonly employed in the primary synthesis routes for this compound. The predominant industrial methods rely on the direct esterification of (chloromethyl)trichlorosilane, which is an uncatalyzed reaction, or the copper-catalyzed synthesis of its precursors.

Industrial Production Methodologies and Optimization

The industrial production of this compound has evolved from traditional batch reactions to more optimized, efficient processes. The core reaction is the esterification of (Chloromethyl)trichlorosilane with absolute methanol. google.comgoogle.com

A common industrial methodology involves the gas-liquid phase reaction between (Chloromethyl)trichlorosilane and anhydrous methanol in a reaction tower or kettle. google.comgoogle.com The resulting crude product, which contains hydrogen chloride (HCl) as a byproduct, then undergoes a neutralization step, followed by filtration and rectification (distillation) to obtain the final high-purity product. google.comgoogle.com

Optimization of this process has focused on overcoming the drawbacks of older methods. Traditional handicraft methods often involved esterification at a constant temperature (80-100°C) under a rough vacuum, which resulted in long reaction times (10-12 hours for feeding, plus 3-4 hours of refluxing) and high energy consumption. google.comgoogle.com A significant issue with these older methods was the inefficient removal of the HCl byproduct from the reaction system. This led to a series of side reactions, increasing the amount of high-boiling point impurities, and ultimately lowering the product yield. google.comgoogle.com Furthermore, residual HCl required larger amounts of neutralizers, such as sodium methoxide (B1231860), increasing production costs and resulting in a product with a purity of only up to 90% after rectification. google.comgoogle.com

Modern optimized processes, as detailed in recent patents, achieve yields of 96-98% and product content of over 98%. google.comgoogle.com These improvements are achieved by:

Gradual Temperature Increase: Instead of a constant temperature, the reaction temperature is slowly increased throughout the methanol feed, which improves reaction efficiency. google.com

Efficient HCl Removal: Conducting the reaction under normal pressure allows the byproduct HCl to be easily removed and absorbed by water, which can then be conveniently converted into a hydrochloric acid product. google.comgoogle.com This minimizes side reactions.

Improved Neutralization: Using organic amines like triethylamine or tri-n-butylamine as neutralizers reduces side reactions compared to sodium methoxide and simplifies the handling of the resulting hydrochloride salt. google.comgoogle.com

This optimized approach shortens reaction times, reduces energy consumption, and significantly enhances both the yield and purity of the final this compound product. google.com

Control of Reaction Parameters for Yield and Purity Enhancement

The precise control of reaction parameters is crucial for maximizing the yield and purity of this compound during its industrial synthesis. Key parameters that are carefully managed include reactant stoichiometry, temperature profile, feed rate, and the neutralization process.

The reaction involves the slow, dropwise addition of absolute methanol to (Chloromethyl)trichlorosilane. The temperature is not held constant but is gradually increased during the addition of methanol. For instance, the reaction may start at 120°C and the temperature is ramped up by 4-5°C per hour, reaching a final temperature of 145-155°C. google.comgoogle.com After the methanol feed is complete, the reaction is held at this elevated temperature for a period of 1.5 to 3 hours to ensure completion. google.comgoogle.com

The feed time for methanol is also a critical parameter, typically controlled over 6.5 hours. google.comgoogle.com After the reaction, the crude product is cooled and neutralized. The choice of neutralizer and the final pH are important for purity. Organic amines such as triethylamine or tri-n-butylamine are used to adjust the pH to a neutral range of 7-8. google.comgoogle.com This is followed by a stirring period of 1 to 2 hours before filtration and final rectification. google.com

The following tables summarize findings from different experimental embodiments for the synthesis of this compound, showcasing the impact of controlled parameters on the final product.

Table 1: Reaction Parameter Control and Outcomes

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Starting Materials | ||

| (Chloromethyl)trichlorosilane | 1000g (5.43mol) | 1000g (5.43mol) |

| Absolute Methanol | 530g (16.56mol) | 525g (16.40mol) |

| Reaction Conditions | ||

| Initial Temperature | 120°C | 120°C |

| Temperature Ramp | 4°C / hour | 5°C / hour |

| Final Temperature | 145°C | 155°C |

| Methanol Feed Time | 6.5 hours | 6.5 hours |

| Post-reaction Time | 3 hours @ 145°C | 1.5 hours @ 155°C |

| Neutralization | ||

| Neutralizer | Triethylamine (0.38g) | Tri-n-butylamine (0.25g) |

| Final pH | 7-8 | 7-8 |

| Stirring Time | 1.0 hour | 1.5 hours |

| Results | ||

| Product Yield | 98.8% | 99.5% |

| Product Purity (GC) | 98.9% | 99.2% |

| Chloride Ion Content | 7 ppm | 3 ppm |

Data sourced from patent CN105646564A and CN105646564B. google.comgoogle.com

Chemical Reactivity and Mechanistic Investigations of Chloromethyl Trimethoxysilane

Hydrolysis and Condensation Reactions of Trimethoxysilane (B1233946) Moiety

The trimethoxysilane group of (chloromethyl)trimethoxysilane is readily hydrolyzed in the presence of water, a reaction that is fundamental to its role in forming polysiloxane networks. This process is typically followed by condensation reactions.

The initial step in the reaction of the trimethoxysilane moiety with water is the hydrolysis of the methoxy (B1213986) groups (Si-OCH₃) to form silanol (B1196071) groups (Si-OH) and methanol (B129727) as a byproduct. wikipedia.orgnih.gov This reaction can proceed in a stepwise manner, with the progressive replacement of methoxy groups by hydroxyl groups, leading to the formation of mono-, di-, and tri-silanols.

The formation of these silanol intermediates is a crucial prerequisite for the subsequent condensation reactions. afinitica.com The stability of the resulting silanols is influenced by factors such as pH. afinitica.com For instance, monosilanols exhibit a minimum condensation rate around a neutral pH of 6.5-7, while disilanols are most stable around pH 6. afinitica.com

The newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanols or with unhydrolyzed methoxy groups to form stable siloxane bonds (Si-O-Si). nih.govresearchgate.net These condensation reactions release water or methanol, respectively, and are the basis for the formation of oligomeric and polymeric structures. wikipedia.org The continuation of these condensation reactions in three dimensions leads to the formation of a cross-linked polysiloxane network.

The condensation process can be summarized by the following reactions: 2 ClCH₂Si(OH)₃ → (HO)₂Si(CH₂Cl)-O-Si(CH₂Cl)(OH)₂ + H₂O ClCH₂Si(OH)₃ + ClCH₂Si(OCH₃)₃ → (HO)₂Si(CH₂Cl)-O-Si(CH₂Cl)(OCH₃)₂ + CH₃OH

The structure of the resulting polymer can range from linear chains to highly branched and cross-linked networks, depending on the reaction conditions.

The rates of both hydrolysis and condensation of alkoxysilanes like this compound are highly dependent on the pH of the reaction medium. uc3m.esresearchgate.net Generally, hydrolysis is catalyzed by both acids and bases, with the minimum rate observed in the neutral pH range. afinitica.comgelest.com

Under acidic conditions, the hydrolysis reaction is initiated by the protonation of the alkoxy group, which makes it a better leaving group. gelest.com Conversely, under basic conditions, the reaction is facilitated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. The rate of condensation is also significantly influenced by pH, with different pH values favoring the formation of different structures. researchgate.net For example, acidic conditions tend to promote the formation of more linear polymers, while basic conditions often lead to more highly branched and cross-linked structures.

The choice of solvent also plays a role in the hydrolysis and condensation process. A co-solvent, such as an alcohol, is often used to ensure the miscibility of the silane (B1218182) with water. afinitica.com The type of solvent can affect the reaction rates and the structure of the final polymeric network.

| Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Predominant Product Structure |

|---|---|---|---|

| Acidic pH (e.g., <4) | High | Relatively Slow | Linear or lightly branched polymers |

| Neutral pH (e.g., 6-8) | Slowest | Slow | Oligomers and less condensed structures |

| Basic pH (e.g., >8) | High | Fast | Highly cross-linked, particulate structures |

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) in this compound provides a reactive site for nucleophilic substitution reactions, allowing for the covalent attachment of various organic functional groups. afinitica.com The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom, making it susceptible to attack by nucleophiles.

Primary and secondary amines can act as nucleophiles and react with the chloromethyl group to form aminomethylsilanes. cfmats.com This reaction proceeds via a typical Sₙ2 mechanism, where the amine nitrogen attacks the electrophilic carbon atom, displacing the chloride ion as the leaving group. This reaction is a versatile method for introducing amine functionalities onto silicon-based materials.

The general reaction with a primary amine can be represented as: ClCH₂Si(OCH₃)₃ + R-NH₂ → R-NH-CH₂Si(OCH₃)₃ + HCl

Alcohols can also serve as nucleophiles, reacting with the chloromethyl group to form alkoxymethylsilanes. afinitica.com This reaction typically requires a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile. The alkoxide then attacks the chloromethyl group in an Sₙ2 fashion, displacing the chloride ion.

The general reaction with an alcohol in the presence of a base can be depicted as: ClCH₂Si(OCH₃)₃ + R-OH + Base → R-O-CH₂Si(OCH₃)₃ + Base-H⁺Cl⁻

| Nucleophile | Reaction Product | General Reaction Scheme |

|---|---|---|

| Amine (R-NH₂) | Aminomethylsilane | ClCH₂Si(OCH₃)₃ + R-NH₂ → R-NH-CH₂Si(OCH₃)₃ + HCl |

| Alcohol (R-OH) | Alkoxymethylsilane | ClCH₂Si(OCH₃)₃ + R-OH + Base → R-O-CH₂Si(OCH₃)₃ + Base-H⁺Cl⁻ |

Conversion to Azido (B1232118) Groups via Sodium Azide (B81097)

The chloromethyl group of this compound, once anchored to a silica (B1680970) surface, can be readily converted into an azido group through nucleophilic substitution using sodium azide (NaN₃). This transformation is a critical step for introducing azide functionalities onto surfaces, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

In a typical procedure, silica materials functionalized with chloromethyl groups are treated with a solution of sodium azide in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction involves the displacement of the chloride ion by the azide anion (N₃⁻). Research into this conversion on hierarchically organized meso-/macroporous silica gels has shown a strong dependency on reaction conditions to achieve optimal azide density on the surface. univie.ac.atresearchgate.net

A comparative study on the reactivity of α-chlorosubstituted silanes (like this compound) versus γ-chlorosubstituted silanes (like (3-Chloropropyl)triethoxysilane) highlighted key differences. The nucleophilic substitution generally benefits from higher reaction temperatures and longer reaction times to drive the reaction toward completion. However, the α-azido moieties formed from this compound were found to be less thermally stable, tending to decompose at temperatures exceeding 60°C. univie.ac.atresearchgate.net This contrasts with the greater stability of γ-azido groups, which can withstand a wider range of temperatures and longer reaction durations. univie.ac.atresearchgate.net

| Parameter | Condition | Observation | Source |

| Reagent | Sodium Azide (NaN₃) | Nucleophile for substitution | univie.ac.atresearchgate.net |

| Solvent | N,N-Dimethylformamide (DMF) | Aprotic polar solvent | univie.ac.atresearchgate.net |

| Temperature | Up to 60°C | Higher temperatures lead to decomposition of the α-azido product | univie.ac.atresearchgate.net |

| Duration | Variable | Increased time can improve conversion but risks decomposition | univie.ac.atresearchgate.net |

| Outcome | Formation of surface-bound azidomethyl groups | Functionalizes surface for further reaction | univie.ac.atresearchgate.net |

Mechanism of Nucleophilic Substitution on Silica Pore Surfaces

The mechanism for the conversion of surface-bound chloromethyl groups to azido groups is a surface-analogue of a second-order nucleophilic substitution (Sₙ2) reaction. After the this compound is immobilized on the silica surface, the silicon atom is positioned alpha to the reacting carbon center.

The key steps of the mechanism are:

Approach of the Nucleophile : The azide anion (N₃⁻), solvated in DMF, approaches the carbon atom of the chloromethyl group from the side opposite to the chlorine atom.

Transition State : A pentacoordinate transition state is formed where the N₃⁻ group is forming a new bond to the carbon, and the C-Cl bond is simultaneously breaking. The geometry around the carbon atom is trigonal bipyramidal.

Inversion of Configuration : As the chloride ion departs, the new C-N₃ bond is fully formed. While inversion of stereochemistry is a hallmark of the Sₙ2 mechanism, it is less relevant in this context as the carbon center is not chiral.

Product Formation : The result is a covalently attached azidomethyl group on the silica surface, with sodium chloride as a soluble byproduct.

The kinetics and success of this surface reaction are influenced by factors such as the accessibility of the chloromethyl sites within the porous silica structure, the concentration of the sodium azide, and the reaction temperature and time. The observed thermal instability of the resulting α-azido silane at temperatures above 60°C suggests a potential decomposition pathway that limits the applicable reaction conditions. univie.ac.atresearchgate.net

Cross-Coupling Reactions Involving the Chloromethyl Group

Cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent (as the nucleophile) with an organic halide (as the electrophile) in the presence of a transition metal catalyst.

The formation of carbon-silicon bonds via cross-coupling reactions, such as the Hiyama coupling, traditionally involves an organosilane reagent acting as the nucleophilic partner, which is activated by a fluoride (B91410) source or a base. In such cases, the organosilane transfers its organic group to another electrophile.

However, the use of the chloromethyl group in this compound as the electrophilic partner specifically for the formation of a new carbon-silicon bond is not a widely documented or standard application in the context of traditional cross-coupling methodologies. The literature on C-Si bond formation predominantly features silicon-based reagents as the nucleophiles. researchgate.netnih.govgelest.com While cross-electrophile couplings for C-Si bond formation have been developed, they have been reported for vinyl chlorosilanes rather than chloromethylsilanes. nih.gov Therefore, the direct cross-coupling of this compound (as the electrophile) with a silicon nucleophile to form a Si-CH₂-Si linkage is not a conventional transformation.

Polymerization Mechanisms Initiated by this compound

This compound is an effective initiator for various polymerization techniques once it is immobilized on a surface. The anchored chloromethyl group serves as the initiation site from which polymer chains can be grown, a method known as the "grafting from" approach.

Surface-initiated atom transfer radical polymerization (SI-ATRP) is a robust controlled radical polymerization (CRP) technique used to grow well-defined polymer brushes from a variety of surfaces. The process relies on the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst.

The general mechanism of SI-ATRP initiated from a surface functionalized with this compound is as follows:

Initiator Immobilization : this compound is first covalently bonded to a substrate, creating a surface with anchored initiator sites (Surf-CH₂Cl).

Activation : A transition metal complex in a lower oxidation state (e.g., a Cu(I) complex with a ligand, L) reacts with the immobilized chloromethyl group. This involves the homolytic cleavage of the C-Cl bond. The chlorine atom is transferred to the metal complex, forming a surface-tethered radical (Surf-CH₂•) and oxidizing the metal complex to a higher oxidation state (e.g., Cl-Cu(II)L). This is the deactivator species.

Propagation : The radical at the end of the tethered initiator rapidly adds to a monomer molecule (M), forming a new carbon-carbon bond and a new radical species (Surf-CH₂-M•). This process repeats, extending the polymer chain.

Deactivation : The deactivator complex (Cl-Cu(II)L) can react with the propagating radical chain (Surf-CH₂-(M)ₙ•), transferring the chlorine atom back and reforming a dormant polymer chain (Surf-CH₂-(M)ₙ-Cl) and the activator complex (Cu(I)L).

Equilibrium : A dynamic equilibrium is established between the active (radical) and dormant (alkyl halide) species. Because the concentration of the deactivator is kept high relative to the radical concentration, the equilibrium strongly favors the dormant state. This minimizes termination reactions between radicals, allowing for controlled growth of polymer chains with uniform length and low dispersity.

This method allows for precise control over the thickness, density, and composition of the grafted polymer brushes. cmu.edunih.govmdpi.com

Polydimethylsiloxane (PDMS) is a widely used silicone polymer, but its inherent hydrophobicity can be a limitation. SI-ATRP is an effective method to modify its surface properties by grafting functional polymer brushes. The process of anchoring the this compound initiator to a PDMS surface involves two main steps:

Surface Activation : The inert surface of PDMS is first activated to generate hydroxyl groups (silanols, Si-OH). This is commonly achieved by exposing the PDMS to oxygen plasma or ultraviolet/ozone (UV/O₃) treatment. This step renders the surface hydrophilic and reactive toward silane coupling agents.

Silanization (Initiator Immobilization) : The activated PDMS surface is then exposed to this compound, often through chemical vapor deposition or by immersion in a solution. The trimethoxysilyl groups of the silane react with the surface silanol groups. They undergo hydrolysis and condensation, forming a stable, cross-linked polysiloxane layer that is covalently bound to the PDMS surface. This process effectively anchors the chloromethyl initiating groups, preparing the surface for the subsequent "grafting from" polymerization via SI-ATRP. nih.gov

This "grafting from" approach generally leads to a higher graft density of polymer brushes compared to "grafting onto" methods, where pre-formed polymer chains are attached to the surface. cmu.edu

Surface-Initiated Atom Transfer Radical Polymerization (ATRP)

Polymerization of Acrylate (B77674) Monomers

This compound can be incorporated into polymer chains through copolymerization with various monomers, including acrylates. While it does not possess a polymerizable double bond itself, it is often used to functionalize polymers or surfaces that are subsequently involved in polymerization, or it can be modified to contain a polymerizable group. However, related alkoxysilane monomers that do contain vinyl or acryloxy groups are frequently copolymerized with acrylate monomers to impart specific properties to the resulting polymer. The principles from these copolymerizations are informative for understanding how a silane moiety can be integrated into a polyacrylate backbone.

In these reactions, an organofunctional silane monomer is introduced during the free-radical polymerization of acrylate monomers. univ.kiev.ua This process is a versatile method compatible with a wide range of monomers and reaction conditions. univ.kiev.ua The incorporation of the silane unit, such as a trimethoxysilane group, into the polymer can enhance properties like thermal stability, hydrophobicity, and adhesion to inorganic substrates like glass. univ.kiev.ua

For instance, studies on the copolymerization of vinyltriethoxysilane (B1683064) (VTES), an analogous alkoxysilane, with n-butyl acrylate (BA) provide insight into the reactivity of such monomers. The reactivity ratios indicate how readily each monomer adds to the growing polymer chain. In the case of the VTES/BA pair, the reactivity ratios were found to be significantly different, indicating that one monomer is preferentially incorporated over the other. researchgate.net

Table 1: Reactivity Ratios for the Copolymerization of Vinyltriethoxysilane (M1) and n-Butyl Acrylate (M2)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method |

|---|---|---|---|---|

| Vinyltriethoxysilane (VTES) | n-Butyl Acrylate (BA) | 0.044 | 8.56 | Gas Chromatography |

| Vinyltriethoxysilane (VTES) | n-Butyl Acrylate (BA) | 0.086 | 8.51 | FT-IR Analysis |

Data sourced from research on miniemulsion copolymerization. researchgate.net

The data shows that n-butyl acrylate (r2 > 1) is much more reactive than vinyltriethoxysilane (r1 < 1) and is preferentially added to the growing polymer chain. This suggests that in a similar system involving a modified this compound containing a polymerizable group, the acrylate monomer would likely be consumed more rapidly. The resulting copolymer would have silane units distributed along its backbone, providing sites for subsequent cross-linking reactions via hydrolysis and condensation of the trimethoxysilane groups. univ.kiev.uaresearchgate.net The presence of the chloromethyl group would offer an additional reactive site for post-polymerization modification.

Influence of Molecular Structure on Reactivity

The reactivity of this compound is dictated by its two distinct functional components: the chloromethyl group and the trimethoxysilane moiety. innospk.com This dual functionality allows it to act as a versatile chemical intermediate, capable of participating in different types of reactions. innospk.comresearchgate.net

Electrophilicity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is a key reactive center in the molecule. chempanda.com The high electronegativity of the chlorine atom induces a partial positive charge on the adjacent carbon atom, making it electrophilic. This electrophilic carbon is susceptible to nucleophilic substitution reactions. nbinno.com

In these reactions, a nucleophile (an electron-rich species) attacks the carbon atom of the chloromethyl group, displacing the chloride ion, which is a good leaving group. This allows for the covalent attachment of the silyl (B83357) moiety to a wide range of organic molecules and materials. researchgate.netnbinno.com

Common nucleophiles that react with the chloromethyl group include:

Amines (R-NH₂)

Thiols (R-SH)

Alcohols (R-OH)

This reactivity makes this compound a useful reagent for introducing a trimethoxysilyl group onto other molecules, a process known as silylation. nbinno.com

Role of the Trimethoxysilane Moiety

The trimethoxysilane [-Si(OCH₃)₃] moiety is the other primary site of reactivity. innospk.com The silicon-oxygen bonds are susceptible to hydrolysis, especially in the presence of water or moisture. innospk.comwikipedia.org This reaction cleaves the methoxy groups (-OCH₃) and replaces them with hydroxyl groups (-OH), forming a reactive silanetriol intermediate [Si(OH)₃] and releasing methanol as a byproduct. innospk.com

Hydrolysis Reaction: Si(OCH₃)₃-R + 3 H₂O → Si(OH)₃-R + 3 CH₃OH

These silanol groups are highly reactive and can undergo condensation reactions with each other or with hydroxyl groups present on the surfaces of many inorganic materials like glass, silica, and metal oxides. nbinno.com

Condensation Reaction: 2 Si(OH)₃-R → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

This condensation process results in the formation of stable, covalent siloxane bonds (Si-O-Si). nbinno.com This ability to form a durable network is the basis for its widespread use as a coupling agent to improve adhesion between organic polymers and inorganic substrates, and as a crosslinking agent to enhance the mechanical and thermal properties of materials. innospk.comwikipedia.org

Advanced Materials Science Applications of Chloromethyl Trimethoxysilane

Silane (B1218182) Coupling Agent Research

Silane coupling agents are crucial in materials science for their ability to create a stable and durable bridge between dissimilar materials, most notably between organic polymers and inorganic substrates. gelest.comdakenam.com (Chloromethyl)trimethoxysilane functions effectively in this role. The molecule possesses two distinct classes of functionality: a hydrolyzable trimethoxy group and a reactive chloromethyl organofunctional group. innospk.comgelest.com

The trimethoxy end of the molecule reacts with water to form silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like glass, silica (B1680970), and metal oxides, forming stable covalent oxane bonds (Si-O-Substrate). adhesivesmag.comspecialchem.com The other end of the molecule, the chloromethyl group, is an organic-reactive site that can participate in reactions with the organic polymer matrix. nih.gov This dual reactivity allows the silane to act as a molecular bridge, chemically linking the organic and inorganic phases. dakenam.comspecialchem.com

Research into α-silanes, for which this compound is a key intermediate, has shown them to be highly reactive. google.com The methylene (B1212753) bridge in these compounds, as opposed to the traditional propyl bridge, makes the silane more susceptible to chemical reactions and promotes the hydrolysis of the alkoxysilyl group, which is particularly beneficial in applications like quick-setting sealants and adhesives. google.com

A primary application of this compound as a coupling agent is to improve adhesion between organic polymers and inorganic substrates. innospk.comadhesivesmag.com The chemical bridge formed by the silane molecule mitigates the incompatibility between the hydrophilic inorganic surface and the hydrophobic organic polymer. gelest.comspecialchem.com This enhanced adhesion leads to significant improvements in the mechanical and performance properties of the resulting composite material. gelest.comshinetsusilicones.com

Table 1: Functional Groups in this compound and Their Roles in Adhesion Promotion

| Functional Group | Chemical Formula | Role in Adhesion | Target Material | Bond Type |

|---|---|---|---|---|

| Trimethoxysilane (B1233946) | -Si(OCH₃)₃ | Reacts with inorganic surfaces after hydrolysis. | Inorganic materials (glass, metals, silica) | Covalent (Si-O-Substrate) |

In polymer composites, this compound is used to improve the bond between inorganic fillers (like glass fibers or silica) and the polymer matrix. innospk.comshinetsusilicones.com Treating the filler material with the silane coupling agent allows the filler and the resin to bond together chemically. shinetsusilicones.com This leads to better stress transfer from the polymer matrix to the reinforcement filler, which in turn enhances the mechanical properties of the composite, such as tensile strength and elasticity. gelest.comdakenam.com The improved adhesion also increases resistance to moisture, heat, and chemicals. dakenam.com

In adhesives, the compound enhances the bond strength between the adhesive and the substrate. innospk.comspecialchem.com It is particularly effective when bonding organic adhesives to inorganic surfaces like metals or glass. adhesivesmag.com The silane can be applied as a primer to the substrate or sometimes added directly to the adhesive formulation. specialchem.com Its use as an intermediate for α-silanes is significant in quick-setting adhesives due to the high reactivity and promotion of hydrolysis. google.com

This compound is utilized in coatings and sealants to improve their adhesion to inorganic substrates. innospk.comgelest.com When used in coatings, it ensures a more durable bond between the coating and surfaces like glass or metal, preventing delamination and improving weatherability and corrosion resistance. dakenam.comulprospector.com The silane forms a molecular bridge that connects the organic coating resin to the inorganic substrate. dakenam.com

Similarly, in sealants, the addition of this silane coupling agent improves adhesion to construction materials, ensuring a long-lasting and robust seal. dakenam.comgoogle.com Research has highlighted its role as a raw material for advanced α-silanes used in high-performance, quick-setting sealants. google.com

This chemical linkage replaces weaker van der Waals forces or hydrogen bonds that might otherwise exist at the interface, leading to a more robust connection. researchgate.net A strong interfacial bond is essential for effective stress transfer between the matrix and the reinforcement, which is fundamental to the mechanical integrity of the composite. ncsu.eduresearchgate.net By improving the compatibility and chemical connection between the two phases, the silane coupling agent refines the interface, reduces voids, and creates a more uniform composite structure. mdpi.com The result is a material with improved mechanical strength and durability. gelest.com

Adhesion Promotion between Organic and Inorganic Materials

Surface Modification Studies

This compound is widely studied and used for the chemical modification of surfaces. innospk.com Surface modification, or functionalization, involves altering the surface chemistry of a material to achieve desired properties without changing the bulk characteristics of the material itself. ncsu.edu This silane is particularly useful for introducing reactive chloromethyl groups onto a surface, which can then serve as anchor points for further chemical reactions. researchgate.net

The process typically involves the reaction of the silane's trimethoxy groups with hydroxyl (-OH) groups present on the substrate surface. nih.govrsc.org This forms a stable, covalently bonded self-assembled monolayer (SAM) or a thin film of the silane on the surface. diva-portal.org The exposed chloromethyl groups then present a new chemical functionality on the surface, which can be used for subsequent grafting of other molecules or polymers. researchgate.net

The functionalization of inorganic substrates like silica, metals, and glass is a common application for this compound. innospk.com These materials typically have surfaces rich in hydroxyl groups, which are ideal reaction sites for the silane's alkoxy groups. adhesivesmag.comrsc.org

Silica: The surface of silica is covered with silanol (Si-OH) groups. researchgate.netnih.gov this compound reacts with these groups, grafting the chloromethyl functionality onto the silica surface. researchgate.net This modification is used in various fields, such as preparing functionalized silica for chromatography, catalysis, or as a reactive filler in composites. nih.govacs.org The presence of the reactive chloromethyl groups allows for further chemical transformations, such as nucleophilic substitution reactions to attach other functional molecules. researchgate.net

Metals: Many metals and their oxides (e.g., aluminum, zirconium, tin, titanium) have hydroxylated surfaces that can react with this compound. gelest.com This functionalization can improve the adhesion of paints, coatings, and adhesives to the metal surface, thereby enhancing corrosion protection and durability. gelest.comspecialchem.com

Glass: Glass surfaces are rich in silanol groups, making them readily functionalized by silanes. rsc.orgresearchgate.net The reaction of this compound with glass creates a surface primed for further modification or for improved adhesion to organic polymers. rsc.orgdiva-portal.org This is critical in applications such as manufacturing fiber-reinforced composites and modifying glass slides for biomedical assays. innospk.comresearchgate.net The mechanism involves the direct reaction of the trialkoxysilane with the surface hydroxyl groups. rsc.org

Table 2: Research Findings on Substrate Functionalization with this compound

| Substrate | Purpose of Functionalization | Method | Outcome |

|---|---|---|---|

| Silica | Introduce reactive chloromethyl groups for further reactions. researchgate.net | Silanization via reaction with surface silanol groups. researchgate.netnih.gov | Covalently bonded chloromethyl groups on the silica surface, enabling further molecular grafting. researchgate.net |

| Glass | Improve adhesion of polymer layers and prevent delamination. diva-portal.org | Formation of a self-assembled monolayer (SAM) via silanization. diva-portal.org | Enhanced bonding strength at the glass-polymer interface. diva-portal.org |

Tailoring Surface Hydrophilicity/Hydrophobicity

The ability to control the wetting characteristics of a surface is critical for numerous applications, and this compound provides a chemical route to achieve this. The molecule itself, with its chloromethyl organofunctional group, possesses hydrophobic characteristics sigmaaldrich.com. When applied to a surface, the trimethoxysilane group can hydrolyze and form strong siloxane (Si-O-Si) bonds with hydroxyl-bearing substrates like glass, silica, or metal oxides. This process anchors the molecule to the surface, presenting the hydrophobic chloromethyl group outwards.

This modification can effectively transform a hydrophilic surface into a hydrophobic one. Research into silane surface modification demonstrates that the hydrophobicity of a treated surface is largely determined by the non-hydrolyzed alkyl chains of the silanes swst.org. In the case of CMTMS, the chloromethyl group contributes to this effect, leading to improved water repellency. This property is utilized in the production of coatings and surface modifiers for materials like glass fibers, ceramics, and metal surfaces to enhance their hydrophobicity and oleophobicity innospk.com.

The degree of hydrophobicity can be further tuned by subsequent reactions. The reactive chlorine atom can be substituted by other functional groups, allowing for a secondary modification step that can either enhance hydrophobicity or revert the surface to a more hydrophilic state, depending on the chosen substituent.

Creation of Active Functional Surfaces

The true versatility of this compound in surface science lies in the reactivity of its chloromethyl group. This group acts as a key chemical handle for the covalent immobilization of a wide range of molecules, transforming a passive surface into an active, functional one. The carbon-chlorine bond is susceptible to nucleophilic substitution (SN2) reactions, allowing for the attachment of molecules containing nucleophilic moieties such as amines, hydroxyls, and thiols innospk.comnih.gov.

This reactivity enables the creation of surfaces with specific chemical properties:

Support for Nanostructures: The polar and reactive chloromethyl groups on a surface can be used to anchor nanostructures. For instance, surfaces modified with CMTMS have been used to support photoluminescent carbon dots nih.gov.

Chromatography and Catalysis: By grafting specific organic ligands or catalysts onto a CMTMS-modified support (like silica gel), stationary phases for chromatography or solid-supported catalysts can be created.

Controlled Chemical Reactions: The surface-bound chloromethyl groups provide a platform for performing localized chemical reactions, essential for applications in sensor development and patterned surface fabrication.

The high reactivity of CMTMS allows it to serve as a crosslinking agent, coupling agent, or surface modifier in various chemical reactions innospk.com. This enables the creation of surfaces with precisely controlled chemical functionalities tailored for specific applications.

Surface Modification for Biomedical Devices

The interface between a biomedical device and biological tissue is critical for its success and longevity. Surface modification is a key strategy to improve the biocompatibility and functionality of these devices without altering their bulk properties nih.govnih.gov. This compound is a valuable tool in this field due to its ability to form stable bonds with common biomaterial substrates and its reactive handle for further functionalization.

The process involves coating the surface of a device to alter its physicochemical properties based on the intended application rootsanalysis.com. Applications of CMTMS in this area include:

Improving Biocompatibility: Surfaces can be modified to reduce protein adsorption and platelet adhesion, which are primary events leading to blood clotting and foreign body response. The chloromethyl group can be used to attach biocompatible polymers like polyethylene (B3416737) glycol (PEG).

Immobilizing Bioactive Molecules: Therapeutic agents, enzymes, or antibodies can be covalently attached to the surface via the chloromethyl group. This allows for the creation of devices that can actively combat infection or promote specific cellular responses.

Drug Delivery Systems: CMTMS can be used in the surface modification of silica nanoparticles to create pH-sensitive nanovalves for controlled, in-vitro anticancer drug release systems sigmaaldrich.com.

These modifications are crucial for a wide range of medical devices, including implants, catheters, and surgical equipment, to enhance their safety and performance within the human body rootsanalysis.com.

Sol-Gel Chemistry and Hybrid Materials Development

The sol-gel process is a versatile, low-temperature method for synthesizing inorganic and hybrid materials from chemical precursors nih.govmdpi.com. This compound is an important precursor in this field. Its trimethoxysilane moiety undergoes hydrolysis and condensation reactions to form a stable, three-dimensional siloxane (Si-O-Si) network, which constitutes the inorganic backbone of the material. Simultaneously, the covalently bonded chloromethyl group is retained within this network, providing organic functionality.

Preparation of Aerogels

Aerogels are a class of ultralight, highly porous materials with exceptional properties, such as low thermal conductivity and high surface area mdpi.com. They are typically produced by preparing a wet gel via the sol-gel process, followed by a drying step that removes the pore liquid while preserving the delicate solid network mdpi.com.

This compound has been successfully used to prepare polychloromethylsilsesquioxane (PCMSQ) aerogels nih.gov.

Synthesis: In a carefully designed sol-gel system, CMTMS is hydrolyzed and condensed, often in the presence of a surfactant, to form a transparent gel nih.gov.

Properties: The resulting aerogels are mesoporous solids with high surface areas osti.gov. The presence of surface chloromethyl groups provides both polarity and reactivity to the internal pore surfaces nih.gov.

Functionalization: The reactive nature of the chloromethyl groups is a key advantage. Nucleophilic substitution reactions can be performed on these groups to functionalize the aerogel. For example, cross-linking the PCMSQ network with polyamines can significantly enhance the mechanical properties of the aerogel nih.gov.

A novel gelation strategy has also been developed where the nucleophilic substitution reaction on the chloromethyl groups is used to trigger and control the gelation process itself nih.gov.

| Solvent | Resilience Right After Measurement (%) | Resilience After Several Minutes (%) |

|---|---|---|

| DMAc | 84.2 | 99.3 |

| DMF | 76.5 | 84.9 |

| DMSO | 69.5 | - |

Synthesis of Polysilsesquioxanes and Xerogels

Polysilsesquioxanes are a class of hybrid polymers with the empirical formula (RSiO1.5)n, where R is an organic group. When synthesized via the sol-gel polymerization of organotrialkoxysilanes like CMTMS, they form porous gels. If these gels are dried under ambient conditions, the resulting material is known as a xerogel, which typically undergoes significant pore collapse and shrinkage compared to an aerogel.

The sol-gel polymerization of CMTMS and related chloroalkyltrialkoxysilanes has been studied to produce organochlorinated xerogels nih.govnih.govosti.gov.

Process: The synthesis involves the co-condensation of the chloro-functionalized precursor with other silanes like tetraethoxysilane (TEOS) in a solvent system, typically with pH control nih.govnih.gov.

Structure: The resulting xerogels are generally amorphous materials, as shown by X-ray diffraction nih.gov. The organic chloromethyl groups are distributed throughout the silica network.

Properties: The properties of the xerogel, such as porosity and surface area, are highly dependent on the synthesis conditions (e.g., pH, monomer concentration) and the nature of the organic group osti.gov. The inductive effect of the chlorine atom in the precursor generates a more chemically active surface, which can favor subsequent functionalization nih.gov. Research has shown that xerogels prepared from chloromethylphenyltrimethoxysilane can be non-porous regardless of the synthesis conditions osti.gov.

| Precursor Type | Molar Percentage of Precursor | Effect on Gelation Time |

|---|---|---|

| Chloroalkyltriethoxysilanes | Increasing | Gelation time is influenced by a balance of inductive/steric effects and electrostatic effects between colloids. |

| High % Chloroalkyl Precursor | High | Electrostatic effects due to the chlorine atom become a determining factor in gelation time. |

Formation of Inorganic-Organic Hybrid Materials

Inorganic-organic hybrid materials combine the advantages of both components: the mechanical strength and thermal stability of an inorganic matrix (like silica) with the functionality and flexibility of organic molecules. This compound is an exemplary precursor for creating Class II hybrid materials, where the organic and inorganic components are linked by strong covalent bonds researchgate.net.

The most common method for synthesizing these materials is the co-condensation of different precursors during the sol-gel process cmu.edu.

One-Pot Synthesis: CMTMS can be mixed with a purely inorganic precursor, such as tetraethoxysilane (TEOS), and a surfactant template. During hydrolysis and condensation, both precursors are incorporated into the growing network, resulting in an ordered, covalently linked, hybrid inorganic-organic material cmu.edursc.org.

Tunable Properties: The ratio of the organosilane (CMTMS) to the inorganic silane (TEOS) can be varied to precisely control the material's properties, such as the concentration of functional groups, pore size, and surface characteristics.

Hierarchical Structures: By combining sol-gel chemistry with self-assembly techniques, it is possible to create materials with complex, hierarchical structures and organized pore systems researchgate.net.

The chloromethyl group within these hybrid materials remains available for post-synthesis modification, allowing for the creation of highly functional materials for applications in catalysis, sensing, and separation.

Hierarchically Organized Silica Gels

This compound (CMTMS) is a precursor for creating hierarchically organized silica gels, which are materials featuring a structured porosity across multiple length scales (micro-, meso-, and macropores). The synthesis process combines sol-gel chemistry, polymerization-induced phase separation, and often, liquid crystal templating.

In a typical synthesis, an alkoxysilane like CMTMS undergoes hydrolysis and condensation in the presence of a structure-directing agent, such as a nonionic block copolymer (e.g., Pluronic P123), within an acidic aqueous solution. This process results in a cellular, macroporous network composed of struts. These struts, in turn, are made up of anisotropically arranged, periodic mesopores formed by microporous amorphous silica. The chloromethyl group is integrated directly into the silica framework, providing a reactive site for further functionalization.

A critical step in preserving this delicate hierarchical structure is the drying of the wet gel. Evaporative drying techniques are being explored as simpler alternatives to supercritical drying. These methods are crucial for preventing the collapse of the porous network due to capillary stresses, thereby maintaining the material's structural integrity and accessibility of the pores.

Mesoporous Organo-Inorganic Hybrid Materials

Mesoporous organo-inorganic hybrid materials are composites that combine the structural robustness of an inorganic framework, like silica, with the chemical functionality of organic components. This compound is a key building block in the synthesis of these materials, primarily through co-condensation or post-synthesis grafting methods.

The co-condensation, or "one-pot," synthesis is a widely used approach where CMTMS is mixed with a primary silica precursor, such as tetraethoxysilane (TEOS), in the presence of a surfactant template. cmu.edursc.org This method allows for a homogeneous distribution of the chloromethyl functional groups throughout the silica matrix as it forms. The resulting material possesses a covalently linked, ordered, hybrid inorganic-organic network. rsc.org This technique has been successfully used to incorporate a variety of functional organosilanes into mesoporous silica structures like MCM-41, creating materials with tailored chemical properties for applications such as chemical sensing. cmu.edunih.gov

The chloromethyl group serves as a versatile anchor for subsequent chemical modifications, enabling the attachment of more complex organic molecules and transforming the silica surface into a functional platform.

Impact of Functionalization on Mesopore Structure

The incorporation of this compound into mesoporous silica has a discernible impact on the final pore structure. The size and steric hindrance of the organosilane molecule influence the degree of silylation and the consumption of surface silanol groups during functionalization.

Research has shown that the co-condensation of organoalkoxysilanes with tetraalkoxysilanes can lead to alterations in the material's porosity. For instance, studies using analogous organosilanes like mercaptopropyltrimethoxysilane (MPTES) co-condensed with tetramethoxysilane (B109134) (TMOS) have demonstrated that increasing the organosilane content can lead to a reduction in pore diameter. cmu.edu Specifically, at high MPTES/TMOS ratios, the resulting materials shifted from being mesoporous to microporous.

This change is attributed to the organic functional groups occupying space within the pores and altering the packing of the surfactant template during synthesis. The functionalization process, therefore, allows for the fine-tuning of pore size and surface properties, but it must be carefully controlled to maintain the desired mesoporous architecture.

The following table summarizes the effect of organosilane incorporation on the properties of mesoporous silica, based on findings from related organosilanes.

| Precursor Ratio (Organosilane:TEOS) | Resulting Porosity | Average Pore Diameter | Reference |

| Low | Mesoporous | > 2 nm | cmu.edu |

| High (e.g., 1:2.5 MPTES:TMOS) | Microporous | ~1.4 nm | cmu.edu |

Polymer Functionalization and Crosslinking

This compound is a versatile reagent in polymer chemistry, utilized for introducing reactive sites, creating hybrid materials, and inducing crosslinking to enhance material properties.

Development of Hybrid Polymers

Hybrid polymers, which contain both organic and inorganic components, can be synthesized using alkoxysilanes like CMTMS. These materials combine the properties of both constituents, such as the flexibility of organic polymers and the stability of inorganic networks.

One approach involves the synthesis of segmented copolymers by incorporating inorganic initiators or macromonomers into controlled radical polymerization processes like Atom Transfer Radical Polymerization (ATRP). cmu.edu For example, a polysiloxane chain can be functionalized with an alkyl halide group, which then acts as a macroinitiator for the ATRP of organic monomers, creating a block copolymer. cmu.edu

Another strategy is to react the functional group of an organosilane with a natural or synthetic polymer. The trimethoxysilyl group of CMTMS can then undergo hydrolysis and condensation to form a crosslinked siloxane network within the polymer matrix, leading to an organic-inorganic hybrid material with enhanced mechanical stability. researchgate.net

Crosslinking Reactions

The trimethoxysilyl group of CMTMS is a key functional moiety for crosslinking polymer chains. The process is typically initiated by the presence of moisture, which hydrolyzes the methoxy (B1213986) groups (Si-OCH₃) to form reactive silanol groups (Si-OH).

These silanol groups can then undergo condensation reactions with each other or with remaining alkoxysilane groups to form stable siloxane bridges (Si-O-Si) between polymer chains. nih.govpaint.org This reaction releases methanol (B129727) as a byproduct. The formation of this three-dimensional covalent network transforms the material from a soluble or thermoplastic state into an insoluble and thermoset one, significantly improving its mechanical properties, thermal stability, and solvent resistance. nih.govtue.nl

Grafting onto Polymer Surfaces

Grafting is a surface modification technique used to covalently attach molecules or polymer chains onto a substrate. The chloromethyl and trimethoxysilyl groups of CMTMS make it an effective coupling agent for grafting onto various surfaces, including inorganic fillers and polymers.

The process typically involves the reaction of the trimethoxysilyl end of the molecule with hydroxyl groups present on the surface of a substrate, such as silica, clay, or natural polymers like cellulose. mdpi.comgoogle.com This reaction, often carried out under reflux in a suitable solvent, forms stable siloxane bonds between the CMTMS molecule and the surface.

Once grafted, the reactive chloromethyl group faces away from the surface and serves as an active site for further reactions. mdpi.com This allows for the subsequent attachment or "grafting-from" of polymer chains via techniques like atom transfer radical polymerization (ATRP), effectively coating the surface with a desired polymer. This two-step process improves the dispersion of fillers within a polymer matrix and enhances the interfacial adhesion between organic and inorganic phases.

Advanced Characterization Techniques in Chloromethyl Trimethoxysilane Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of (Chloromethyl)trimethoxysilane and tracking its transformations during chemical processes such as hydrolysis, condensation, and surface modification.

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in this compound. The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

When this compound is grafted onto a material, such as porous silica (B1680970) gel, the resulting FTIR spectrum shows the characteristic peaks of the silane (B1218182), confirming its successful incorporation. For instance, in the analysis of this compound-modified silica gel (SG-CTS), the appearance of new absorption bands confirms the presence of the grafted silane.

Key FTIR Absorption Bands for this compound and Related Structures:

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2950 and ~2826 | C-H stretching | Chloromethyl (-CH₂Cl) and Methoxide (B1231860) (-OCH₃) groups |

| ~1460 | CH₂ scissoring | Chloromethyl (-CH₂Cl) group |

| ~1190 and ~1090 | Si-O-C stretching | Trimethoxysilyl (-Si(OCH₃)₃) group |

| ~800 | C-Cl stretching | Chloromethyl (-CH₂Cl) group |

| ~1000-1100 | Si-O stretching | Siloxane (Si-O-Si) bonds (in condensed or grafted forms) |

This table presents typical wavenumber ranges for the functional groups found in this compound and its derivatives. Exact peak positions may vary based on the sample's physical state and environment.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the this compound molecule. ¹H and ¹³C NMR are used to characterize the organic moieties, while ²⁹Si NMR is particularly insightful for studying the silicon environment and the condensation process of the silane.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons of the chloromethyl group (-CH₂Cl) and the methoxy (B1213986) groups (-OCH₃). The integration of these signals provides a quantitative measure of the relative number of protons in each environment.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing separate resonances for the carbon atom of the chloromethyl group and the carbon atoms of the methoxy groups.

²⁹Si NMR: This technique is highly sensitive to the substituents on the silicon atom. For this compound, a characteristic chemical shift is observed. During hydrolysis and condensation reactions, new peaks appear at different chemical shifts, corresponding to the formation of silanol (B1196071) groups (Si-OH) and siloxane bridges (Si-O-Si). This allows for the monitoring of the sol-gel process and the degree of cross-linking in materials synthesized using this silane. For instance, studies on related methoxysilanes show distinct shifts for the monomeric species compared to the dimeric and oligomeric structures formed upon hydrolysis.

Typical NMR Chemical Shifts for Structures Related to this compound:

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | -CH₂Cl | ~3.0 - 3.5 |

| -OCH₃ | ~3.6 | |

| ¹³C | -CH₂Cl | ~45 - 50 |

| -OCH₃ | ~50 - 55 | |

| ²⁹Si | (CH₃O)₃Si- | ~ -40 to -50 (monomer) |

| Hydrolyzed/Condensed Species | Varies (typically upfield shifts) |

Note: The ³¹P NMR is not applicable as there is no phosphorus in this compound. The provided chemical shift values are approximate and can be influenced by the solvent and other experimental conditions.

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly useful for analyzing symmetric vibrations and is less sensitive to interference from water, making it suitable for studying hydrolysis reactions in aqueous solutions. The Raman spectrum of this compound would feature characteristic bands for the Si-O, C-Cl, and C-H bonds.

Expected Raman Bands for this compound:

| Wavenumber (cm⁻¹) | Assignment |

| ~2940 | C-H stretching |

| ~1450 | CH₂ deformation |

| ~700-800 | C-Cl stretching |

| ~600-700 | Si-O stretching |

This table is based on general spectral regions for the respective functional groups and may not represent precise experimental values for this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound research, XPS is invaluable for analyzing the surface of materials that have been modified with this silane.

High-resolution spectra of the Si 2p, C 1s, O 1s, and Cl 2p regions provide detailed information about the chemical bonding environment. For example, in the analysis of this compound-grafted silica gel, the presence of a Cl 2p peak confirms the successful grafting of the chloromethyl group onto the surface. The binding energy of the Si 2p peak can distinguish between silicon in the silica substrate and silicon from the grafted silane.

Typical Binding Energies in XPS Analysis of this compound Modified Surfaces:

| Element (Orbital) | Chemical State | Approximate Binding Energy (eV) |

| Si 2p | Si-O (from silane) | ~102-103 |

| C 1s | C-H, C-Si | ~284.8 |

| C-O, C-Cl | ~286-287 | |

| O 1s | Si-O | ~532-533 |

| Cl 2p | C-Cl | ~200-201 |

Binding energies are subject to variation depending on the specific chemical environment and instrument calibration.

Morphological and Porosity Characterization

When this compound is used as a precursor or a modifying agent in the synthesis of materials, its influence on the resulting morphology and porous structure is of significant interest.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In research involving this compound, SEM is used to examine the effect of its incorporation on the structure of the final material.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that utilizes a beam of electrons transmitted through an ultra-thin specimen to form an image. researchgate.net This method provides direct observation and detailed information regarding particle size, morphology, and the microstructural details of materials. nih.gov In research involving this compound, TEM is crucial for visualizing the nanoscale effects of surface modification or incorporation of the silane into a material matrix.

Nitrogen Sorption Analysis (BET, Pore Size Distribution)

Nitrogen sorption analysis is a standard method for determining the specific surface area and porosity of materials. The Brunauer-Emmett-Teller (BET) method provides a precise evaluation of the specific surface area by measuring the multilayer adsorption of nitrogen gas on the material's surface as a function of relative pressure. lucideon.com This technique is vital in characterizing materials modified with this compound, particularly porous solids like mesoporous silica.

The process of grafting this compound onto the surface of a porous material typically leads to a decrease in the specific surface area, pore volume, and average pore diameter. These changes, quantifiable by nitrogen sorption analysis, serve as strong evidence of successful silanization. The analysis generates an adsorption-desorption isotherm, and the shape of this curve provides information about the pore structure. mpg.de For mesoporous materials (pore diameter between 2 nm and 50 nm), a Type IV isotherm is typically observed. lucideon.comosti.gov

The Barrett-Joyner-Halenda (BJH) method can be applied to the desorption branch of the isotherm to calculate the pore size distribution. researchgate.net By comparing the BET surface area and BJH pore size distribution of the material before and after modification with this compound, researchers can assess the degree of surface coverage and the extent to which the pores have been filled or narrowed by the silane molecules.

Below is a table illustrating typical data obtained from Nitrogen Sorption Analysis for a mesoporous silica material before and after functionalization.

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Mesoporous Silica (Pristine) | 860.5 | 0.61 | 2.86 |

| Mesoporous Silica (Functionalized) | 559.4 | 0.45 | 2.75 |

This is an interactive data table based on representative research findings. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are used to measure changes in the physical properties of a material as a function of temperature. These methods are essential for evaluating the thermal stability and composition of materials modified with this compound.

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as it is heated at a controlled rate. mdpi.com In the context of this compound research, TGA is primarily used to quantify the amount of silane grafted onto a substrate and to assess the thermal stability of the resulting composite material. mdpi.comresearchgate.net

A typical TGA curve plots the percentage of weight loss against temperature. For a substrate, such as silica nanoparticles, modified with this compound, the TGA curve will show distinct weight loss steps. An initial weight loss at temperatures below ~150°C is usually attributed to the removal of physically adsorbed water and solvents. The subsequent, more significant weight loss at higher temperatures (typically starting around 200°C) corresponds to the thermal decomposition of the chemically bonded this compound molecules. researchgate.net The magnitude of this weight loss allows for the calculation of the grafting density of the silane on the material's surface. Comparing the TGA curves of the unmodified substrate and the silane-modified material provides clear evidence of the enhanced thermal stability or the specific decomposition profile imparted by the silane.

| Material | Onset Decomposition Temperature (°C) | Weight Loss due to Silane (%) |

| Silica Nanoparticles (Pristine) | >800 | 9 |

| Silane-Modified Silica | ~200 | 25 |

This is an interactive data table illustrating representative TGA data. researchgate.netresearchgate.net

X-ray Diffraction (XRD) for Structural Order

X-ray Diffraction (XRD) is a non-destructive analytical technique used for characterizing crystalline materials. yale.edu It provides detailed information about the atomic and molecular structure, including phase identification, crystal orientation, and degree of crystallinity. yale.eduforcetechnology.comanalyzetest.com The technique works by irradiating a material with an X-ray beam and measuring the scattering angles of the X-rays that are diffracted by the atomic planes of the crystal lattice. analyzetest.com Each crystalline material produces a unique diffraction pattern, which acts as a fingerprint for its structure. forcetechnology.com

In research involving this compound, XRD is particularly important when the silane is used to modify crystalline or semi-crystalline materials, such as mesoporous silica or certain polymers. The primary goal is often to confirm that the underlying crystal structure of the substrate is preserved after the silanization process. For example, when modifying mesoporous silica nanoparticles, XRD analysis is performed on the material before and after the grafting of this compound. A comparison of the diffraction patterns reveals whether the characteristic peaks corresponding to the ordered mesoporous structure are retained, indicating that the functionalization process did not destroy the structural integrity of the material. researchgate.net A broad, amorphous peak is characteristic of silica. researchgate.net

Mechanical Properties Characterization

The incorporation of this compound into composite materials, often as a coupling agent, significantly influences their mechanical properties. Characterization of these properties is essential to determine the effectiveness of the silane in improving the performance of the final product.

Flexural strength, also known as modulus of rupture or bend strength, is a measure of a material's ability to resist deformation under a bending load. It is a critical mechanical property for structural materials and composites. mdpi.com In polymer composites, fillers are often added to enhance properties like stiffness and strength. This compound can act as a coupling agent, forming a stable chemical bridge between the inorganic filler (e.g., silica, alumina) and the organic polymer matrix. This improved interfacial adhesion allows for more effective stress transfer from the matrix to the filler, resulting in enhanced mechanical properties, including flexural strength. researchgate.net

The flexural strength is typically measured using a three-point bending test, where a sample is supported at two points and a load is applied to the center. nih.govresearchgate.net Studies have shown that the addition of fillers treated with silane coupling agents can significantly increase the flexural strength of polymer composites compared to composites with untreated fillers or the neat polymer matrix. researchgate.net

The following table presents representative data on the flexural strength of a Polymethyl Methacrylate (PMMA) composite reinforced with alumina filler, showing the effect of silane surface treatment.

| Material | Flexural Strength (MPa) | Flexural Modulus (GPa) |

| PMMA (No filler) | 95.1 | 3.09 |

| PMMA + 10% Alumina (untreated) | 100.3 | 3.14 |

| PMMA + 10% Alumina (silane treated) | 117.8 | 3.89 |

This is an interactive data table based on research findings on silane-treated fillers. researchgate.net

Computational Chemistry and Modeling Studies

Molecular Dynamics Simulations of Silane (B1218182) Hydrolysis and Condensation

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic processes of hydrolysis and condensation of alkoxysilanes. While specific MD studies on (Chloromethyl)trimethoxysilane are not extensively documented in publicly available literature, the principles can be inferred from simulations of similar molecules like methyltrimethoxysilane (B3422404) and phenyltrimethoxysilane.

MD simulations typically model the silane molecules, water, and any catalysts within a simulation box, applying classical mechanics to track the trajectories of atoms and molecules over time. These simulations can reveal the stepwise hydrolysis of the methoxy (B1213986) groups to form silanols and the subsequent condensation reactions that lead to the formation of siloxane bonds (Si-O-Si), ultimately resulting in oligomers and a cross-linked network.

Key insights that can be gained from MD simulations of analogous trimethoxysilanes include:

Hydrolysis Rates: The rate at which the three methoxy groups are hydrolyzed can be influenced by factors such as pH and the presence of catalysts. Simulations can help to understand how the chloromethyl group might electronically influence these rates compared to a simple methyl group.

Condensation Pathways: The formation of dimers, trimers, and larger oligomers can be visualized, and the preference for cyclic or linear structures can be assessed.

Solvent Effects: The role of the solvent, typically a water/alcohol mixture, in stabilizing intermediates and facilitating proton transfer during hydrolysis and condensation can be investigated.

A hypothetical MD simulation of CMTMS hydrolysis and condensation would involve the initial placement of CMTMS and water molecules in a simulation cell. Upon initiation of the simulation, the interaction potentials would govern the movement of each atom. The hydrolysis would be observed as the replacement of -OCH3 groups with -OH groups, mediated by water molecules. Subsequent condensation would be seen through the formation of Si-O-Si linkages between two silanol (B1196071) molecules, releasing a water molecule.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms